3-Acetyl-4-chloro-1,3-oxazolidin-2-one

Beschreibung

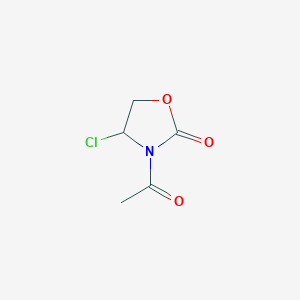

3-Acetyl-4-chloro-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features an acetyl group at the 3-position, a chlorine atom at the 4-position, and a ketone group at the 2-position of the oxazolidinone core (Figure 1). Oxazolidinones are widely recognized for their biological activity, particularly as antimicrobial agents targeting ribosomal protein synthesis . This compound’s structural uniqueness arises from its substitution pattern, which influences its electronic properties, stereochemical behavior, and reactivity in synthetic applications.

For example, 1,3-oxazolidin-2-one derivatives are often prepared through cyclization reactions involving α-aminoaldehydes, trimethylsilyl cyanide (TMSCN), and Lewis acids like MgBr₂ or ZnI₂ to control stereochemistry .

Eigenschaften

CAS-Nummer |

74348-55-3 |

|---|---|

Molekularformel |

C5H6ClNO3 |

Molekulargewicht |

163.56 g/mol |

IUPAC-Name |

3-acetyl-4-chloro-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H6ClNO3/c1-3(8)7-4(6)2-10-5(7)9/h4H,2H2,1H3 |

InChI-Schlüssel |

RPIGVANOMLPJGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C(COC1=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of oxazolidinones, including 3-Acetyl-4-chloro-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process may include steps such as the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-chloro-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-chloro-1,3-oxazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, effectively halting bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of oxazolidinones allows for tailored applications in medicinal chemistry and asymmetric synthesis. Below is a detailed comparison of 3-acetyl-4-chloro-1,3-oxazolidin-2-one with key analogues:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Effects on Reactivity: The 3-acetyl group in 3-acetyl-4-chloro-1,3-oxazolidin-2-one enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks in synthetic pathways, whereas the 4-chloro substituent may sterically hinder certain reactions compared to non-halogenated analogues . 3-(Chloroacetyl)-1,3-oxazolidin-2-one (C₅H₆ClNO₃) shares the same molecular formula but features a reactive chloroacetyl group, making it more suitable for acyl transfer reactions than the acetylated variant .

In contrast, simpler derivatives like 3-acetyl-4-chloro-1,3-oxazolidin-2-one are hypothesized to exhibit antimicrobial activity akin to linezolid, though specific data are absent in the evidence .

Stereochemical Control: 4-Substituted benzyl groups (e.g., (4R)-4-benzyl-3-pentenoyl oxazolidinone) are widely employed as chiral auxiliaries in Evans aldol reactions, enabling high enantioselectivity.

Fluorous Derivatives: The incorporation of perfluorinated chains (e.g., 4-benzyl-5-tridecafluorooctyl oxazolidinone) enhances solubility in fluorinated solvents, enabling phase-separable catalysis—a feature absent in the acetyl-chloro derivative .

Critical Analysis :

- The stereoselective synthesis of oxazolidinones using MgBr₂ or ZnI₂ highlights the importance of Lewis acid choice in controlling product configuration, a factor relevant to optimizing 3-acetyl-4-chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.